
2,2-Dibenzyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibenzyl-1,3-dithiane is an organic compound with the molecular formula C18H20S2. It belongs to the class of 1,3-dithianes, which are cyclic thioacetals or cyclic thioketals. This compound is characterized by the presence of two benzyl groups attached to the 2-position of the 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibenzyl-1,3-dithiane can be synthesized through the reaction of benzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the 1,3-dithiane to form a nucleophilic species that attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibenzyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibenzyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2,2-dibenzyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that form carbon-carbon bonds. The benzyl groups provide additional stability and reactivity, allowing for selective transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler compound without the benzyl groups.
2,2-Dimethyl-1,3-dithiane: Contains methyl groups instead of benzyl groups.
2,2-Diphenyl-1,3-dithiane: Contains phenyl groups instead of benzyl groups.
Uniqueness
2,2-Dibenzyl-1,3-dithiane is unique due to the presence of benzyl groups, which enhance its stability and reactivity compared to other 1,3-dithianes. This makes it particularly valuable in synthetic applications where selective transformations are required.
Eigenschaften
CAS-Nummer |
40939-52-4 |
|---|---|
Molekularformel |
C18H20S2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
2,2-dibenzyl-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-3-8-16(9-4-1)14-18(19-12-7-13-20-18)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI-Schlüssel |
QKTGRHAGQYQUJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




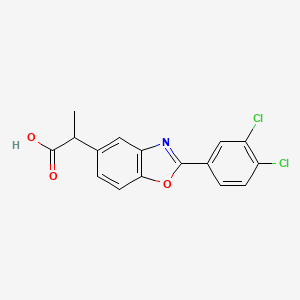

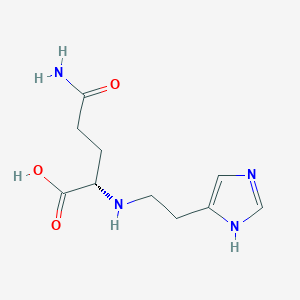

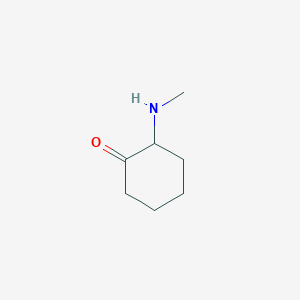
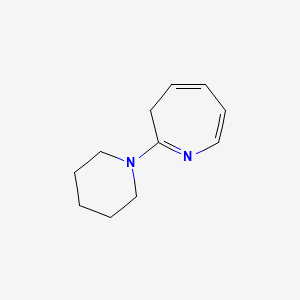
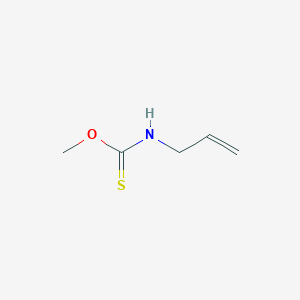

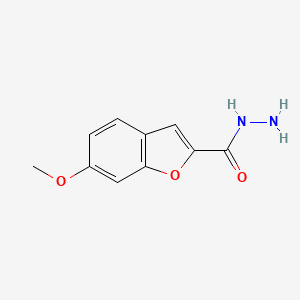
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
